JWH 387-d11
Description
Properties
Molecular Formula |
C₂₄H₁₁D₁₁BrNO |
|---|---|
Molecular Weight |
431.41 |
Synonyms |
(4-Bromo-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone-d11 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Jwh 387 D11
General Synthetic Routes to JWH-Type Cannabinoids Relevant to Research
The synthesis of JWH-type cannabinoids, a class of synthetic cannabinoid receptor agonists, generally follows established organic chemistry principles. Research, particularly the foundational work by Huffman et al., has outlined several reliable synthetic pathways for creating 1-alkyl-3-(1-naphthoyl)indoles, the structural family to which JWH-387 belongs. nih.gov JWH-387 is chemically known as (4-bromonaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone. unodc.org
Two primary and versatile routes are commonly employed for the synthesis of these compounds:
Friedel-Crafts Acylation: This is a direct method involving the acylation of an appropriate N-alkylindole with a substituted naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For JWH-387, this would involve reacting 1-pentylindole with 4-bromo-1-naphthoyl chloride. This approach is efficient for creating a variety of analogs where the N-alkyl group is already in place. nih.gov
N-Alkylation of a 3-Acylindole: An alternative strategy begins with the 3-(1-naphthoyl)indole (B1666303) core, which is then alkylated at the indole (B1671886) nitrogen. nih.gov In the case of JWH-387, this would involve preparing 3-(4-bromo-1-naphthoyl)indole first, followed by its alkylation using an n-pentyl halide (e.g., 1-bromopentane) and a suitable base. nih.gov
Both synthetic strategies have been successfully used to prepare JWH-387 and its analogs, allowing researchers to systematically explore structure-activity relationships (SAR) by modifying the N-alkyl chain and the substituents on the naphthoyl ring. nih.govclemson.edu
Principles and Techniques of Deuterium (B1214612) Labeling for Analytical and Metabolic Internal Standards
Deuterium labeling is a critical technique in analytical chemistry for the creation of isotopically labeled internal standards. aptochem.comcerilliant.com These standards are indispensable for quantitative analysis, particularly in mass spectrometry (MS)-based methods used across pharmaceutical, environmental, and biochemical research. clearsynth.comtexilajournal.com An internal standard is a compound added in a known amount to all samples to correct for variations during analysis. scioninstruments.com
The core principle involves replacing one or more hydrogen atoms (protium, ¹H) in a molecule with its stable, heavier isotope, deuterium (²H or D). clearsynth.com The ideal internal standard is an isotopically labeled version of the analyte itself. aptochem.com This is because the deuterated standard is chemically identical to the unlabeled analyte, meaning it exhibits the same extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com
Key advantages of using deuterated internal standards include:
Accurate Quantification: By comparing the MS signal of the analyte to the known concentration of the co-eluting deuterated standard, precise and accurate quantification can be achieved. clearsynth.com
Correction for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Since the deuterated standard is affected by these "matrix effects" in the same way as the analyte, its signal provides a reliable reference for normalization. clearsynth.comtexilajournal.com
Improved Method Robustness: The use of deuterated standards compensates for variability in sample preparation, extraction efficiency, and instrument injection volume, leading to more reliable and reproducible results. aptochem.comscioninstruments.com
For a deuterated standard to be effective, the mass increase from deuterium incorporation must be sufficient to shift its mass spectral signal outside the natural isotopic distribution of the unlabeled analyte, preventing signal overlap. aptochem.com Due to the natural abundance of hydrogen in organic molecules, deuterium is often the preferred isotope for labeling over more expensive options like ¹³C or ¹⁵N. aptochem.com
Specific Considerations for Deuteration of JWH-387 to Produce JWH-387-d11
The synthesis of JWH-387-d11, a deuterated analog of JWH-387, is designed for its use as an internal standard in quantitative analytical methods. The "-d11" designation indicates the incorporation of eleven deuterium atoms. Structurally, these deuterium atoms are placed on the 1-pentyl side chain of the molecule, replacing all eleven hydrogen atoms on that alkyl group.
The most direct synthetic approach to JWH-387-d11 would adapt the N-alkylation route described for the unlabeled compound. nih.gov This specialized synthesis would involve:
Preparation of the Core Intermediate: The initial step is the synthesis of the non-alkylated indole core, 3-(4-bromo-1-naphthoyl)indole.
Isotopic Labeling via Alkylation: The crucial labeling step is the N-alkylation of this intermediate using a fully deuterated pentylating agent. A suitable reagent would be 1-bromopentane-d11 (B42809) or 1-iodopentane-d11.
This reaction, typically carried out in the presence of a base, attaches the deuterium-labeled pentyl group to the indole nitrogen, yielding the final JWH-387-d11 product. The stability of the carbon-deuterium (C-D) bonds on the alkyl chain ensures that the deuterium labels are not lost or exchanged under typical analytical conditions, a critical requirement for a reliable internal standard. cerilliant.com
Analytical Confirmation of Deuterium Incorporation and Isotopic Purity in Synthesized Materials
After synthesis, it is essential to rigorously confirm the structural integrity and isotopic purity of JWH-387-d11. This verification ensures the compound is suitable for use as an analytical standard. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for this characterization. rsc.org
High-Resolution Mass Spectrometry (HR-MS):
HR-MS is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the synthesized material, HR-MS can distinguish between molecules with different numbers of deuterium atoms (isotopologs). nih.govcolab.ws The analysis provides a distribution of the masses corresponding to the unlabeled compound (d0), and the various deuterated versions (d1, d2, ... d11). Isotopic purity is calculated from the relative abundance of these isotopolog signals in the mass spectrum. rsc.orgnih.gov A high isotopic purity means the vast majority of the material consists of the desired d11-labeled molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly pure JWH-387-d11 sample, the signals corresponding to the pentyl chain protons should be almost entirely absent. The disappearance of these signals confirms successful and extensive deuteration at the target site. osti.govrsc.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum can confirm the presence of deuterium at the specific chemical environments of the pentyl chain. cdnsciencepub.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. Carbon atoms bonded to deuterium show characteristic splitting patterns and shifts, providing further evidence of successful labeling. cdnsciencepub.com
Together, these analytical techniques provide comprehensive confirmation of the identity and quality of the synthesized JWH-387-d11, validating its use as a high-purity internal standard for precise quantitative analysis. aptochem.comrsc.org
Data Tables
Table 1: Analytical Techniques for Confirmation of JWH-387-d11
| Technique | Purpose | Information Obtained | References |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of Isotopic Purity and Composition | Provides mass-to-charge ratio of isotopologs (d0-d11), allowing calculation of the percentage of deuterium incorporation and confirming the overall molecular weight. | rsc.orgnih.govresearchgate.net |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirmation of Deuteration Site and Structural Integrity | Verifies the absence of proton signals at the deuterated positions (the pentyl chain) and confirms the expected signals for the rest of the molecule. | osti.govrsc.org |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Direct Detection of Deuterium | Directly observes the signals from the incorporated deuterium atoms, confirming their presence on the pentyl chain. | cdnsciencepub.com |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Structural Confirmation | Shows characteristic splitting and chemical shift changes for carbons attached to deuterium, further verifying the location of the isotopic label. | cdnsciencepub.com |
Metabolic Pathway Elucidation and Biotransformation Research of Jwh 387 D11
In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes and Other Enzyme Systems
The study of a compound's metabolic fate is crucial in understanding its pharmacokinetic profile. In vitro models, particularly hepatic microsomes, are fundamental tools for this purpose. nuvisan.com These models contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of compounds. wvu.educreative-diagnostics.com By incubating a compound like JWH-387-d11 with liver microsomes from humans or preclinical species (e.g., mouse, rat, monkey, dog) in the presence of necessary cofactors like the NADPH regenerating system, researchers can determine key pharmacokinetic parameters. nuvisan.comsrce.hr
Metabolic stability assays measure the rate at which a compound is metabolized, typically reported as the half-life (t½) and the intrinsic clearance (CLint). nuvisan.com This data allows for the classification of a compound's expected hepatic extraction ratio. nih.gov For instance, a short half-life suggests rapid metabolic clearance. researchgate.net In a study on the structurally similar bromo-naphthoylindole JWH-424, incubation with human liver microsomes (HLM) for one hour was sufficient to generate multiple metabolites, indicating that these compounds are readily metabolized by hepatic enzymes. nih.gov While specific stability data for JWH-387-d11 is not publicly available, studies on other novel compounds, such as I-387, have shown significant interspecies variability in metabolic rates, with half-lives ranging from 10 to 54 minutes across different species' liver microsomes. researchgate.net
Beyond liver microsomes, other enzyme systems are employed to gain a broader understanding of metabolic pathways. The filamentous fungus Cunninghamella elegans is one such model, used due to its CYP enzyme system showing similarities to mammalian systems. nih.govnih.gov This fungal model can often generate a wider array of metabolites, including those from both Phase I and Phase II reactions, providing a more comprehensive metabolic profile. nih.govnih.gov For example, while HLM incubation of JWH-424 produced ten metabolites, the C. elegans model yielded twenty-three, including products of glucosidation and sulfation which are Phase II conjugation reactions. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Half-life (t½) | The time it takes for the concentration of the parent compound to be reduced by half. | Indicates the speed of metabolic degradation; a shorter half-life implies faster clearance. researchgate.net |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.com | Used to predict in vivo hepatic clearance and bioavailability. srce.hrnih.gov |
| Metabolite Profile | The array of metabolites formed from the parent compound. | Identifies the biotransformation pathways and potential "hot-spots" for metabolism on the molecule. criver.com |
Identification and Structural Elucidation of JWH-387-d11 Metabolites
The process of identifying and structurally characterizing metabolites is essential for understanding the complete biotransformation of a compound. criver.com This is typically achieved using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govcapes.gov.br This method allows for the separation of metabolites from the parent compound and provides accurate mass data and fragmentation patterns, which are used to deduce the chemical structures of the metabolites. criver.commoldiscovery.com
For synthetic cannabinoids of the naphthoylindole class, several metabolic transformations are common. nih.govnih.gov Based on research of structurally related compounds like JWH-018 and the bromo-analog JWH-424, the primary metabolic pathways for JWH-387 (and by extension, JWH-387-d11) are expected to involve:
Hydroxylation: The addition of a hydroxyl (-OH) group is a very common Phase I reaction. For JWH compounds, this can occur on the N-alkyl chain (pentyl group in this case), the indole (B1671886) ring, or the naphthoyl ring system. nih.govnih.gov
Dihydrodiol Formation: This involves the addition of two hydroxyl groups across a double bond, typically on the aromatic naphthoyl ring. nih.govnih.gov
Ipso Substitution: Specific to halogenated compounds, this reaction involves the replacement of the halogen atom (bromine in JWH-387) with a hydroxyl group. This was observed in the metabolism of the 8-bromo analog JWH-424 by human liver microsomes. nih.gov
Carboxylation: Further oxidation of a terminal hydroxylated alkyl chain can lead to the formation of a carboxylic acid (-COOH) metabolite. nih.gov
In the HLM study of JWH-424, ten metabolites were identified, resulting from dihydrodiol formation, hydroxylation, and ipso substitution of the bromine. nih.gov Interestingly, the major hydroxy metabolites were found on the naphthalene (B1677914) ring rather than the pentyl chain, which is a common site of hydroxylation for the non-halogenated parent JWH-018. nih.gov This suggests that the presence and position of the bromine atom can influence the preferred sites of metabolism.
| Metabolic Reaction | Position on Molecule | Resulting Functional Group |
|---|---|---|
| Hydroxylation | N-pentyl chain | -OH |
| Hydroxylation | Indole ring | -OH |
| Hydroxylation | Naphthoyl ring | -OH |
| Dihydrodiol Formation | Naphthoyl ring | Two -OH groups |
| Ipso Substitution | C4 of Naphthoyl ring | -OH (replaces -Br) |
| Carboxylation | Terminal end of N-pentyl chain | -COOH |
Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Transformations
The defining feature of JWH-387-d11 is the replacement of eleven hydrogen atoms on the N-pentyl chain with deuterium, a stable, heavier isotope of hydrogen. wikipedia.orgpharmaffiliates.com This substitution is not merely a tracking label; it has a significant impact on the compound's metabolism due to the kinetic isotope effect (KIE). researchgate.net
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. wikipedia.org Because many CYP450-mediated oxidation reactions involve the cleavage of a C-H bond as the rate-limiting step, replacing hydrogen with deuterium can significantly slow down the rate of that specific metabolic reaction. researchgate.netnih.gov This effect can lead to a longer metabolic half-life for the drug. wikipedia.org
This phenomenon, known as "metabolic switching," can alter the proportion of metabolites formed. plos.org For JWH-387-d11, the deuteration is on the pentyl chain. Therefore, metabolic pathways that involve oxidation of this chain (e.g., hydroxylation and subsequent carboxylation) are expected to be significantly slowed. As a result, the metabolic machinery of the cell may preferentially attack other, non-deuterated sites on the molecule, such as the naphthoyl or indole rings. plos.org The magnitude of the KIE and the extent of metabolic switching depend on the specific CYP enzymes involved and whether C-H bond cleavage is indeed the rate-limiting step for a given pathway. plos.org
| Property | C-H (Protium) Bond | C-D (Deuterium) Bond |
|---|---|---|
| Relative Mass | Lighter | Heavier (approx. double) wikipedia.org |
| Bond Strength | Weaker | Stronger researchgate.net |
| Vibrational Frequency | Higher | Lower |
| Metabolic Cleavage Rate | Faster | Slower (due to KIE) nih.gov |
Comparative Analysis of JWH-387-d11 and JWH-387 Metabolic Pathways in Research Models
A direct comparative analysis of the metabolic pathways of JWH-387-d11 and its non-deuterated parent, JWH-387, reveals differences that are more quantitative than qualitative. The types of metabolic reactions (the "pathways") are expected to be identical for both compounds; however, the rate at which these reactions occur and the relative abundance of the resulting metabolites would differ significantly.
For JWH-387 (non-deuterated): Metabolism would proceed at unmodified rates at all susceptible sites. Based on studies of similar compounds, this would likely result in a mixture of metabolites, with hydroxylation occurring on the pentyl chain, the indole ring, and the naphthoyl ring, alongside dihydrodiol formation and potential ipso substitution. nih.gov The relative amounts would depend on the specific affinities of CYP enzymes for each site.
For JWH-387-d11 (deuterated): Due to the kinetic isotope effect, metabolic attack on the deuterated N-pentyl-d11 chain would be hindered. plos.org This would lead to a marked decrease in the formation rate of pentyl-hydroxylated and pentyl-carboxylated metabolites compared to JWH-387. Consequently, this would cause "metabolic switching," making other pathways more prominent. plos.org Therefore, in an in vitro system, one would expect to see a higher relative abundance of metabolites hydroxylated on the naphthoyl and indole rings, as well as dihydrodiol and ipso-substituted metabolites, for JWH-387-d11 compared to its non-deuterated counterpart.
| Metabolic Pathway | JWH-387 (Non-deuterated) | JWH-387-d11 (Deuterated) |
|---|---|---|
| N-Pentyl Chain Oxidation | Normal Rate | Significantly Reduced (due to KIE) |
| Naphthoyl Ring Oxidation | Normal Rate | Normal Rate (Relatively more prominent) |
| Indole Ring Oxidation | Normal Rate | Normal Rate (Relatively more prominent) |
| Ipso Substitution of Bromine | Normal Rate | Normal Rate (Relatively more prominent) |
| Primary Metabolite Profile | Mix of pentyl and aromatic metabolites. | Predominantly aromatic metabolites due to metabolic switching. plos.org |
Advanced Analytical Methodologies for Jwh 387 D11 in Research and Forensic Applications
Spectroscopic Techniques for Structural Characterization in Analytical Research (e.g., NMR, HRMS)
The definitive structural characterization of JWH-387-d11, like its parent compound JWH-387, relies on powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for elucidating its molecular structure and confirming its identity.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For JWH-387, the molecular formula is C24H22BrNO. fiu.edunih.gov HRMS provides a highly accurate mass measurement, which helps to distinguish the analyte from other compounds with the same nominal mass. fiu.edu This technique is particularly valuable in forensic analysis for the identification of novel psychoactive substances. fiu.edu The deuterated standard, JWH-387-d11, will exhibit a predictable mass shift compared to the parent compound, allowing for its clear identification and differentiation in mass spectrometric analyses.
Below is a table summarizing the key molecular properties relevant to the spectroscopic analysis of JWH-387, which forms the basis for the analysis of JWH-387-d11.
| Property | Value |
| Chemical Name | (4-bromonaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
| Molecular Formula | C24H22BrNO |
| CAS Number | 1366067-59-5 |
Data sourced from multiple references. fiu.edunih.govunodc.org
Method Validation Parameters and Performance Characteristics
For JWH-387-d11 to be used effectively as an internal standard in quantitative assays, the analytical method must be thoroughly validated. This process ensures the reliability, accuracy, and precision of the results. Key validation parameters are established for the parent compound, JWH-387, and are applicable to methods utilizing the deuterated standard.
Linearity, Accuracy, and Precision: A validated LC-MS/MS method for the detection of 182 novel psychoactive substances, including JWH-387, in whole blood demonstrated linearity in the range of 0.25–10 ng/mL for synthetic cannabinoids. unipd.it Accuracy and precision were reported to be acceptable according to international guidelines. unipd.it Such methods rely on deuterated internal standards like JWH-387-d11 to correct for variability during sample preparation and analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a panel of synthetic cannabinoids including JWH-387, a method for analysis in oral fluid reported LODs ranging from 0.02–0.4 ng/mL and LOQs from 0.2–4 ng/mL. oup.com Another comprehensive method for 22 synthetic cannabinoids in hair reported LODs of 0.5-1.0 mg/L with linearity up to 100 mg/L. nih.gov
Selectivity and Matrix Effects: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can significantly impact accuracy. The use of a stable isotope-labeled internal standard like JWH-387-d11 is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar matrix-induced changes in signal intensity. kcl.ac.uk The validation of a method for 182 NPS involved assessing matrix effects by comparing samples in matrix to pure standards to ensure potential ion suppression or enhancement was accounted for. unipd.it
Stability: The stability of analytes in biological matrices under various storage conditions is a critical parameter. Stability studies should evaluate short-term and long-term stability at different temperatures (room temperature, refrigerated, frozen) to ensure that the concentration of the analyte does not change from the time of collection to the time of analysis. kcl.ac.uk While specific stability data for JWH-387-d11 is not detailed, the general stability of synthetic cannabinoids is known to be variable depending on the chemical class and the matrix. kcl.ac.uk
The table below summarizes typical performance characteristics for analytical methods detecting synthetic cannabinoids like JWH-387.
| Validation Parameter | Typical Performance Range |
| Linearity Range | 0.25–25 ng/mL |
| Limit of Detection (LOD) | 0.02–0.4 ng/mL |
| Limit of Quantitation (LOQ) | 0.2–4 ng/mL |
Data represents typical ranges for synthetic cannabinoids and is sourced from multiple references. unipd.itoup.com
Forensic Science and Analytical Toxicology Research Implications of Jwh 387 D11
Role of JWH-387-d11 as a Reference Standard in Forensic Drug Analysis Methodologies
In the analysis of synthetic cannabinoids like JWH-387, deuterated internal standards such as JWH-387-d11 are crucial for ensuring the accuracy and reliability of quantitative results. researchgate.netlcms.cz Analytical techniques, particularly those involving mass spectrometry, are susceptible to variations that can affect the accuracy of measurements. lcms.cz The use of a deuterated internal standard, which is a version of the target analyte where some hydrogen atoms are replaced by deuterium (B1214612), helps to correct for these variations. researchgate.net
The primary role of JWH-387-d11 is to serve as an internal standard in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netoup.com Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation, extraction, and analysis. lcms.cz This similarity allows them to compensate for the loss of the target analyte during these processes, as well as for fluctuations in the instrument's response. lcms.czscielo.org.za
The accuracy and reproducibility of analytical methods are significantly improved by using deuterated internal standards. researchgate.net For instance, in a validated method for detecting and quantifying synthetic cannabinoids in whole blood and urine, deuterated standards were used to offset the loss of analytes during sample preparation. scielo.org.za This approach is essential for achieving reliable results, especially when dealing with complex biological matrices like blood and urine, where matrix effects can interfere with the analysis. lcms.czscielo.org.za
Forensic laboratories rely on the availability of well-characterized reference materials, including deuterated standards, to validate their analytical methods and to ensure that their results are defensible in a legal context. unodc.org The use of such standards is a key component of quality assurance and quality control in forensic toxicology. unodc.org
Methodological Advances in the Detection and Quantification of JWH-387 and its Metabolites in Forensic Samples
The detection and quantification of synthetic cannabinoids, including JWH-387 and its metabolites, in forensic samples have seen significant methodological advancements, largely driven by the application of sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a particularly powerful tool for this purpose due to its high sensitivity and selectivity. oup.comnih.gov
Validated methods using LC-MS/MS allow for the sensitive and specific quantification of various synthetic cannabinoids in biological matrices such as whole blood and urine. oup.comscielo.org.za These methods often involve a "dilute and shoot" approach for sample preparation, which is simple and allows for high throughput. thermofisher.com For more complex matrices or when lower detection limits are required, more extensive sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed. scielo.org.zaresearchgate.net
The development of these methods requires careful validation to ensure their reliability. oup.comresearchgate.net Validation parameters typically include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, recovery, and matrix effects. scielo.org.za For example, a validated method for a range of synthetic cannabinoids reported LODs and LOQs in the low nanogram per milliliter (ng/mL) range in both blood and urine, demonstrating the high sensitivity of the technique. scielo.org.za
The use of deuterated internal standards, such as JWH-387-d11, is integral to these advanced methodologies. oup.com They are used to construct calibration curves and to ensure the accuracy of quantification by correcting for analytical variability. nih.gov The data from these methods are often processed using specialized software that can automate the identification and quantification of the target analytes.
Below is a table summarizing key parameters from a validated LC-MS/MS method for the analysis of synthetic cannabinoids:
| Parameter | Urine | Whole Blood |
| Linearity (R²) | > 0.990 | > 0.990 |
| Limit of Detection (LOD) | 0.225 ng/mL | 0.675 ng/mL |
| Limit of Quantitation (LOQ) | 3.375 ng/mL | 3.375 ng/mL |
| Accuracy | 95–109 % | 88–107 % |
| Precision (RSD) | 4.9–11.9 % | 7.5–15.0 % |
Data adapted from a study on the detection and quantitation of synthetic cannabinoids in whole blood and urine. researchgate.net
Research on the Prevalence and Identification Trends of JWH-387 in Analytical Toxicology Casework
Research into the prevalence and identification trends of synthetic cannabinoids like JWH-387 in analytical toxicology casework provides valuable insights into the evolving landscape of designer drugs. nih.gov The "JWH" series of compounds, including JWH-018 and JWH-073, were among the earlier types of synthetic cannabinoids to be widely detected in forensic samples. nih.gov
The prevalence of specific synthetic cannabinoids can vary geographically and over time as new compounds are synthesized and introduced to the illicit drug market. unodc.org Forensic toxicology laboratories play a critical role in monitoring these trends by identifying the substances present in seized materials and biological samples from individuals suspected of drug use. scielo.org.zanih.gov
Analytical methods such as GC-MS and LC-MS/MS are the primary tools used for the identification of these compounds in casework. researchgate.netoup.com The development and validation of comprehensive screening methods that can detect a wide range of synthetic cannabinoids are essential for keeping pace with the rapid emergence of new analogs. scielo.org.zanih.gov
Data from forensic casework can help to inform public health and law enforcement agencies about the types of synthetic cannabinoids that are currently in circulation. unodc.org This information is crucial for developing effective strategies to combat the public health and safety risks associated with these substances. For instance, a study analyzing seized materials in Korea between 2009 and 2012 found that JWH-018 and JWH-073 were the most frequently identified synthetic cannabinoids. researchgate.net
The following table illustrates the types of synthetic cannabinoids identified in seized materials in a specific study:
| Sample Type | Number of Samples | Identified Synthetic Cannabinoids (Examples) |
| Dried Leaves | 40 | JWH-018, JWH-073 |
| Bulk Powders | 6 | JWH-073, JWH-019, JWH-250 |
| Tablets | 14 | JWH-018, JWH-073 |
Data adapted from a study on the analysis of synthetic cannabinoids in seized materials. researchgate.net
Post-Mortem Forensic Toxicology Research Applications of JWH-387-d11
In post-mortem forensic toxicology, the use of deuterated internal standards like JWH-387-d11 is critical for the accurate determination of drug concentrations in biological specimens collected after death. lcms.czscielo.org.za The complex nature of post-mortem samples, which can be subject to decomposition and redistribution of drugs, makes reliable quantification challenging. researchgate.netnih.gov
The application of validated analytical methods, incorporating deuterated internal standards, allows forensic toxicologists to investigate the potential role of synthetic cannabinoids in the cause and manner of death. scielo.org.zaresearchgate.net A study that developed and validated a method for detecting synthetic cannabinoids in post-mortem blood and urine utilized deuterated standards to ensure the accuracy of their findings. scielo.org.za
Research in this area aims to understand the distribution of synthetic cannabinoids and their metabolites in various post-mortem tissues. This information is vital for interpreting toxicological results and determining if the drug concentrations found are consistent with intoxication or overdose. However, establishing a definitive link between the presence of a synthetic cannabinoid and the cause of death can be complicated by the presence of other substances, such as alcohol or other drugs. scielo.org.za
The development of robust and validated analytical methods for post-mortem samples is an ongoing area of research. These methods must be able to overcome the unique challenges presented by these specimens to provide reliable data for forensic investigations. researchgate.net The use of deuterated internal standards like JWH-387-d11 is a cornerstone of these efforts, enhancing the quality and reliability of post-mortem toxicological analysis. lcms.cz
Future Directions and Emerging Research Avenues for Deuterated Synthetic Cannabinoids
Development of Novel Analytical Strategies for Emerging Deuterated Analogs in Forensic and Research Settings
The constant influx of new synthetic cannabinoids necessitates the continuous development of more sophisticated and rapid analytical methods. Forensic and research laboratories rely on deuterated internal standards like JWH 387-d11 for the precise identification and quantification of these controlled substances in various matrices.
Future advancements are moving beyond conventional chromatographic techniques. High-resolution mass spectrometry (HRMS) is becoming increasingly vital, offering enhanced specificity that allows laboratories to distinguish between structurally similar compounds and identify novel substances with greater confidence. nih.govojp.govresearchgate.net Analytical approaches utilizing data-independent acquisition, such as SWATH® acquisition, enable retrospective data mining, which is a powerful tool for identifying newly emerged synthetic cannabinoids in previously analyzed samples. ojp.govresearchgate.net
Furthermore, there is a growing emphasis on developing methods for real-time, on-site detection. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) remain the gold standard in laboratory settings, their time-consuming nature presents challenges. nih.govuab.eduresearchgate.net The development of portable technologies could significantly expedite the identification of illicit substances in the field. The success of such strategies hinges on the availability of well-characterized and reliable deuterated reference standards to ensure the accuracy of these novel techniques.
Advanced Computational and In Silico Modeling for Pharmacological Prediction and Structure-Activity Relationships
In silico methods provide a powerful, predictive lens through which the pharmacological properties of new synthetic cannabinoids can be assessed before they are even synthesized or identified in forensic samples. These computational tools are crucial for understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with cannabinoid receptors (CB1 and CB2). frontiersin.orgeurekaselect.com
Quantitative structure-activity relationship (QSAR) models, for instance, can establish a mathematical link between the chemical structure of a synthetic cannabinoid and its affinity for the CB1 receptor. nih.gov This allows for the prediction of the potential psychoactivity of a newly discovered analog. nih.gov Molecular docking studies simulate how a molecule fits into the binding pocket of a receptor, offering insights into its potential potency and efficacy. frontiersin.orgacs.org While deuterated compounds like this compound are typically excluded from these simulations because modeling software does not distinguish between hydrogen and deuterium (B1214612), the SAR data derived from their non-deuterated counterparts are directly applicable and provide a foundational understanding of their expected biological targets. acs.org
As illustrated in the table below, SAR studies on various synthetic cannabinoid scaffolds consistently show that specific structural cores confer higher potency. For example, indazole-core compounds generally exhibit higher potency at the CB1 receptor compared to indole (B1671886) or 7-azaindole (B17877) cores. frontiersin.orgacs.org This predictive power helps toxicologists and law enforcement to anticipate the potential risks associated with emerging NPS.
| Core Scaffold | Relative CB1 Potency | Receptor Selectivity |
| Indazole | High | Generally not selective between CB1 and CB2 |
| Indole | Medium | Often less potent at CB1 than indazoles |
| 7-Azaindole | Lower | May show better selectivity for CB2 over CB1 |
This table summarizes general structure-activity relationship trends observed in synthetic cannabinoid research. frontiersin.orgacs.org
Research on Long-Term Stability and Storage Considerations for Deuterated Reference Materials
The accuracy of all quantitative analytical work depends on the integrity of the reference materials used. For deuterated internal standards such as this compound, ensuring their long-term stability is a critical research area. The degradation of a reference standard can lead to significant errors in the quantification of a target analyte, with serious implications for forensic casework.
Stability studies are essential to determine the shelf life of these materials and to establish optimal storage conditions, including temperature and the type of storage container. Research has shown that cannabinoids can be unstable in blood when stored at room temperature or refrigerated, but are considerably more stable when frozen. researchgate.net For example, studies on natural cannabinoids have demonstrated that while some analytes are stable for up to 6 months at 4°C, others show degradation over the same period. oup.comnih.gov The stability can also be affected by the storage container, with lower recovery of some cannabinoids observed in plastic versus glass vials. oup.com
Future research must continue to systematically evaluate the long-term stability of a wide range of deuterated synthetic cannabinoid standards under various conditions. These studies are crucial for providing laboratories with clear guidance on storage and handling, ensuring that the reference materials maintain their certified concentration and purity over time. mdpi.com The use of deuterated internal standards is considered a cornerstone of robust analytical methods. mdpi.com
| Storage Condition | General Cannabinoid Stability | Key Considerations |
| Frozen (-20°C) | Generally stable for longer periods (e.g., 6-12 months) researchgate.netnih.gov | Preferred for long-term storage. |
| Refrigerated (4°C) | Variable; some degradation observed over weeks to months researchgate.netoup.comnih.gov | Suitable for short-term storage; stability must be verified. |
| Room Temperature | Unstable; significant degradation can occur researchgate.netnih.gov | Not recommended for storage. |
This table provides a general overview of cannabinoid stability based on available research. researchgate.netoup.comnih.gov Specific stability data can vary significantly between compounds.
Identification and Addressing of Research Gaps in Understanding Metabolic Pathways of Deuterated Synthetic Cannabinoids
A significant gap exists in the comprehensive understanding of the metabolic fate of deuterated synthetic cannabinoids. While metabolism studies are routinely conducted for parent compounds to identify key biomarkers for toxicological screening, their deuterated analogs are often overlooked. uts.edu.auresearchgate.netresearchgate.net
The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This can lead to differences in the metabolic profile of a deuterated standard compared to its non-deuterated target analyte. nih.gov For instance, deuteration has been intentionally used in the development of other receptor ligands to improve metabolic stability and reduce the formation of certain metabolites. nih.gov
Understanding the metabolism of standards like this compound is important for several reasons. It helps in identifying potential analytical interferences and ensures that the presence of the internal standard does not complicate the detection of metabolites from the parent drug. Research in this area may involve in vitro studies using human liver microsomes or other enzyme systems, as well as computational tools to predict metabolic "soft spots." researchgate.netresearchgate.net Addressing this research gap will enhance the robustness of analytical methods and contribute to a more fundamental understanding of how these molecules are processed in biological systems. uts.edu.aunih.gov
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental protocol for synthesizing and characterizing JWH 387-d11?
- Methodological Answer : Begin with a literature review to identify established synthetic pathways for structurally similar cannabinoids. For synthesis, optimize reaction conditions (e.g., solvent, temperature, catalyst) using factorial design experiments to assess yield and purity . Characterization should include NMR, HPLC-MS, and X-ray crystallography for structural validation. Document all procedures in detail to ensure reproducibility, including raw data and instrument parameters in supplementary materials .
Q. What strategies ensure reliable data collection in pharmacological assays involving this compound?
- Methodological Answer : Use standardized assays (e.g., CB1/CB2 receptor binding assays) with positive/negative controls to validate results. Replicate experiments across independent trials to account for batch variability. Employ blinded data analysis to minimize bias, and report uncertainties (e.g., IC50 confidence intervals) using tools like GraphPad Prism . Store raw data in FAIR-compliant repositories with metadata on experimental conditions .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinity be resolved?
- Methodological Answer : Conduct meta-analyses to identify methodological discrepancies (e.g., assay type, cell lines, ligand concentrations). Perform head-to-head experiments under standardized conditions, and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate variables. Transparently report negative results and potential confounders (e.g., solvent interference) . For example:
| Study | Assay Type | IC50 (nM) CB1 | IC50 (nM) CB2 |
|---|---|---|---|
| A | Radioligand | 5.2 ± 0.3 | 12.1 ± 1.1 |
| B | Functional | 8.7 ± 0.9 | 18.4 ± 2.3 |
| Table 1: Discrepancies in reported IC50 values highlight assay-dependent variability. |
Q. What advanced computational methods can predict this compound’s off-target interactions?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against non-cannabinoid receptors (e.g., TRP channels). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference results with transcriptomic databases (e.g., GTEx) to identify tissues with high off-target expression .
Q. How can researchers address ethical and reproducibility challenges in in vivo studies of this compound?
- Methodological Answer : Follow ARRIVE guidelines for preclinical studies, including power analyses to justify sample sizes. Share protocols via platforms like *Protocols.io * and include negative controls (e.g., vehicle-treated cohorts). For ethical compliance, obtain IRB approval and anonymize data involving animal/human subjects .
Data Analysis and Reporting
Q. What frameworks are recommended for integrating multi-omics data in this compound toxicity studies?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics pipelines (e.g., Galaxy Project). Apply pathway enrichment analysis (KEGG, Reactome) to identify toxicity mechanisms. Publish datasets in repositories like MetaboLights with DOIs for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
